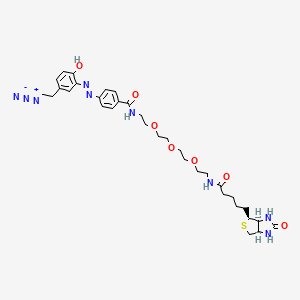

Diazo Biotin-PEG3-Azide

Description

Properties

IUPAC Name |

N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[5-(2-azidoethyl)-2-hydroxyphenyl]diazenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N9O7S/c34-42-37-12-11-23-5-10-28(43)26(21-23)41-40-25-8-6-24(7-9-25)32(45)36-14-16-48-18-20-49-19-17-47-15-13-35-30(44)4-2-1-3-29-31-27(22-50-29)38-33(46)39-31/h5-10,21,27,29,31,43H,1-4,11-20,22H2,(H,35,44)(H,36,45)(H2,38,39,46)/t27-,29-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJUOWXTLWKWGJ-JLHXZSQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)N=NC4=C(C=CC(=C4)CCN=[N+]=[N-])O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N9O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diazo Biotin-PEG3-Azide: A Trifunctional Tool for Modern Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diazo Biotin-PEG3-Azide is a versatile, trifunctional chemical probe that has emerged as a powerful tool in chemical biology, proteomics, and drug discovery. This heterobifunctional molecule integrates three key chemical moieties—a photo-activatable diazirine, a high-affinity biotin (B1667282) tag, and a bioorthogonal azide (B81097) group—connected by a flexible polyethylene (B3416737) glycol (PEG) spacer. This unique combination enables researchers to capture transient biomolecular interactions, enrich and identify binding partners, and construct complex bioconjugates with high specificity and efficiency.

Core Attributes and Functionality

At its core, this compound is designed for three primary applications:

-

Photoaffinity Labeling: The diazirine group is a compact and highly reactive photo-crosslinker.[1][2] Upon exposure to UV light (typically around 350-365 nm), it extrudes nitrogen gas to generate a highly reactive carbene intermediate.[1][2] This carbene can then covalently bind to nearby molecules, including amino acid residues within the binding pocket of a target protein, thus "trapping" transient or low-affinity interactions.[1][2]

-

Affinity Purification: The biotin moiety provides a strong and specific binding handle for avidin (B1170675) or streptavidin-conjugated matrices.[3] This allows for the efficient enrichment and isolation of biotinylated biomolecules from complex mixtures such as cell lysates.[3]

-

Bioorthogonal Conjugation: The terminal azide group serves as a versatile chemical handle for "click chemistry" reactions.[4] It can readily and specifically react with alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) through strain-promoted azide-alkyne cycloaddition (SPAAC).[4] This enables the attachment of various reporter molecules, fluorophores, or other functional groups.

The PEG3 linker enhances the aqueous solubility of the molecule and provides a flexible spacer arm that minimizes steric hindrance between the functional moieties and their respective binding partners.[3]

Quantitative Data Summary

The following table summarizes the key quantitative specifications for this compound, compiled from various suppliers.

| Property | Value | Source(s) |

| CAS Number | 1339202-33-3 | [4][5][6] |

| Molecular Formula | C₃₃H₄₅N₉O₇S | [5][6] |

| Molecular Weight | 711.84 g/mol | [5][6] |

| Exact Mass | 711.3163 | [6] |

| Purity | >95% or >96% | [5] |

| Appearance | Yellow to orange powder or crystals | [6] |

| Solubility | Soluble in DMSO | [6] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Protect from light. | [4][6] |

Experimental Protocols

The following are detailed methodologies for the key applications of this compound. These are generalized protocols and may require optimization for specific experimental systems.

Protocol 1: Photoaffinity Labeling of a Target Protein in Cell Lysate

This protocol describes a general workflow for identifying the binding partners of a small molecule of interest using a this compound conjugate.

Materials:

-

Small molecule of interest conjugated to this compound (Probe)

-

Cell lysate containing the target protein

-

Phosphate-buffered saline (PBS)

-

UV lamp (365 nm)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of salt and/or detergent)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Protease inhibitors

Procedure:

-

Probe Incubation: Incubate the cell lysate with the this compound probe at a predetermined concentration (typically in the low micromolar range) for 1-2 hours at 4°C to allow for binding to the target protein.

-

UV Cross-linking: Transfer the lysate to a petri dish or a suitable container and irradiate with a 365 nm UV lamp on ice for 15-30 minutes. The distance from the lamp to the sample and the irradiation time should be optimized to maximize cross-linking efficiency while minimizing protein damage.

-

Affinity Purification: Add streptavidin-agarose beads to the irradiated lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein-probe complexes.

-

Washing: Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:

-

PBS with 0.1% Tween 20

-

High salt buffer (e.g., PBS with 500 mM NaCl)

-

Low salt buffer (PBS)

-

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected target protein, or proceed with mass spectrometry for unbiased identification of binding partners.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-containing fluorescent dye to this compound that has been cross-linked to a target protein.

Materials:

-

Biotinylated protein sample from Protocol 1 (before elution)

-

Alkyne-fluorophore

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water, freshly prepared), and TBTA (e.g., 5 mM in DMSO).

-

Dissolve the alkyne-fluorophore in DMSO to a suitable stock concentration.

-

-

Click Reaction:

-

To the streptavidin beads with the captured protein-probe complex in reaction buffer, add the following reagents in order:

-

Alkyne-fluorophore (to a final concentration of 10-100 µM)

-

CuSO₄ (to a final concentration of 1 mM)

-

TBTA (to a final concentration of 1 mM)

-

Sodium ascorbate (to a final concentration of 5 mM)

-

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

-

-

Washing and Elution:

-

Wash the beads several times with PBS containing 0.1% Tween 20 to remove excess reagents.

-

Elute the fluorescently labeled protein by boiling in SDS-PAGE sample buffer.

-

-

Analysis: Analyze the eluted proteins by in-gel fluorescence scanning followed by Coomassie staining or Western blotting.

Visualizations

Logical Relationship of this compound Functionality

Caption: Functional components of this compound.

Experimental Workflow for Target Identification

Caption: Workflow for identifying protein targets.

Signaling Pathway Elucidation Workflow

Caption: Investigating a signaling pathway with a photoaffinity probe.

Applications in Drug Development

This compound and similar trifunctional probes are invaluable in the field of drug development for:

-

Target Identification and Validation: Identifying the molecular targets of hit compounds from phenotypic screens is a critical and often challenging step. Photoaffinity labeling can directly pinpoint the binding partners of a bioactive small molecule in a complex biological system.

-

Binding Site Mapping: By analyzing the cross-linked peptide fragments via mass spectrometry, it is possible to identify the specific amino acid residues involved in the binding interaction, providing valuable information for structure-activity relationship (SAR) studies and rational drug design.

-

PROTAC Development: this compound can be used as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] The azide group allows for the convenient conjugation of a warhead (targeting the protein of interest) and an E3 ligase ligand, facilitating the rapid generation of PROTAC libraries for screening and optimization.[4]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 1339202-33-3 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. precisepeg.com [precisepeg.com]

- 6. medkoo.com [medkoo.com]

An In-Depth Technical Guide to Diazo Biotin-PEG3-Azide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazo Biotin-PEG3-Azide is a versatile, multi-functional reagent designed for advanced applications in chemical biology, proteomics, and drug discovery. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and detailed methodologies for its core applications. The molecule incorporates three key functionalities: a biotin (B1667282) moiety for high-affinity capture with streptavidin, a photoreactive diazo group for covalent crosslinking to interacting biomolecules, and a terminal azide (B81097) for bioorthogonal ligation via "click chemistry." A polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and minimizes steric hindrance. The diazo linkage also offers the advantage of being cleavable under mild conditions, facilitating the release of captured biomolecules for downstream analysis.

Core Structure and Properties

This compound is a complex organic molecule meticulously designed for multi-step bioconjugation and affinity-based applications. Its structure is centered around a biotin molecule, linked via a PEGylated spacer to a photoreactive diazo moiety and a bioorthogonal azide group.

Chemical Structure

The chemical structure of this compound is characterized by the following key components:

-

Biotin Moiety: Enables strong and specific binding to avidin (B1170675) and streptavidin, forming the basis for affinity purification and detection.

-

PEG3 Spacer: A tri-ethylene glycol linker that increases the molecule's hydrophilicity, improving its solubility in aqueous buffers and extending the reach of the reactive groups.

-

Diazo Group: A photoreactive group that, upon UV irradiation, forms a reactive carbene intermediate capable of forming covalent bonds with neighboring molecules. This functionality is part of a cleavable linker, allowing for the release of captured molecules.

-

Azide Group: A bioorthogonal functional group that specifically reacts with alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry."

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1339202-33-3[1] |

| Molecular Formula | C₃₃H₄₅N₉O₇S[1] |

| IUPAC Name | N-(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |

| SMILES | C1[C@H]2--INVALID-LINK--CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]">C@@HNC(=O)N2 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 2. These properties are essential for handling, storage, and application of the reagent in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 711.84 g/mol [1] |

| Appearance | Solid[2] |

| Purity | ≥95% |

| Solubility | Soluble in DMSO[1] |

| Storage Conditions | Store at -20°C, protected from light[2] |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Key Applications and Signaling Pathways

The unique trifunctional nature of this compound enables its use in a variety of sophisticated experimental workflows, particularly in the identification and characterization of protein-protein and small molecule-protein interactions.

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound. These protocols are intended as a starting point and may require optimization based on the specific experimental system.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of this compound to an alkyne-modified biomolecule.

Materials:

-

This compound

-

Alkyne-modified biomolecule (e.g., protein, peptide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Dissolve the alkyne-modified biomolecule in an appropriate buffer to the desired concentration.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

-

Add this compound stock solution to the reaction mixture. A 2- to 10-fold molar excess over the alkyne-biomolecule is recommended.

-

Prepare a premix of CuSO₄ and THPTA by adding the THPTA stock solution to the CuSO₄ stock solution in a 5:1 molar ratio.

-

Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 100-250 µM.

-

Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Remove unreacted this compound and other small molecules by dialysis, size-exclusion chromatography, or affinity purification if the biomolecule is tagged.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for applications in living cells where copper toxicity is a concern.

Materials:

-

This compound

-

DBCO (Dibenzocyclooctyne)-modified biomolecule

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Dissolve the DBCO-modified biomolecule in an appropriate buffer.

-

-

Reaction Setup:

-

Combine the DBCO-modified biomolecule with the reaction buffer.

-

Add the this compound stock solution. A 2- to 5-fold molar excess is typically sufficient.

-

-

Incubation:

-

Incubate at room temperature for 1-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants.

-

-

Purification:

-

Purify the labeled biomolecule using standard methods as described for CuAAC.

-

Photoaffinity Labeling

This protocol outlines the general procedure for using the diazo group to photocrosslink to interacting molecules.

Materials:

-

This compound labeled probe

-

Biological sample (e.g., cell lysate, purified protein)

-

UV lamp (e.g., 365 nm)

-

Ice bath

Procedure:

-

Incubation:

-

Incubate the this compound labeled probe with the biological sample in the dark to allow for binding to the target.

-

-

UV Irradiation:

-

Place the sample on ice to minimize heat-induced damage.

-

Expose the sample to UV light (e.g., 365 nm) for 5-30 minutes. The optimal irradiation time and distance from the lamp should be empirically determined.

-

-

Downstream Analysis:

-

Following crosslinking, the biotinylated complexes can be enriched using streptavidin beads and analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

-

Safety and Handling

This compound should be handled in a laboratory setting by trained personnel. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Store the compound at -20°C, protected from light and moisture, to ensure its stability. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

An In-Depth Technical Guide to the Mechanism and Application of Diazo Biotin-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazo Biotin-PEG3-Azide is a heterotrifunctional chemical probe that has emerged as a powerful tool in chemical biology and drug discovery. This guide provides a comprehensive overview of its core mechanism of action, focusing on its three key functional components: a photo-activatable diazirine for covalent crosslinking, a terminal azide (B81097) for bioorthogonal ligation, and a biotin (B1667282) moiety for affinity purification. Detailed experimental protocols, data interpretation, and visualizations are presented to enable researchers to effectively utilize this versatile reagent for identifying and characterizing protein-protein interactions, mapping small molecule binding sites, and enriching target biomolecules.

Introduction: A Multifunctional Tool for Interrogating Biological Systems

Understanding the intricate network of molecular interactions within a cell is fundamental to advancing biological research and developing novel therapeutics. This compound is a state-of-the-art chemical probe designed to dissect these interactions. Its power lies in its tripartite structure, which allows for a sequential workflow of photo-inducible covalent capture, bioorthogonal "click" chemistry-based modification, and highly specific affinity-based enrichment.

-

Photo-activated Crosslinking: The diazirine moiety enables the formation of covalent bonds with nearby molecules upon UV irradiation, effectively "trapping" transient or weak interactions.

-

Bioorthogonal Ligation: The azide group provides a chemical handle for the specific attachment of reporter molecules, such as fluorophores or affinity tags, through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

-

Affinity Purification: The biotin tag facilitates the selective isolation and enrichment of the crosslinked biomolecular complexes using streptavidin-based affinity matrices.

The polyethylene (B3416737) glycol (PEG3) linker enhances the solubility of the reagent in aqueous buffers and provides a flexible spacer arm, minimizing steric hindrance during the various reaction steps.

Core Mechanism of Action

The utility of this compound is realized through a series of distinct chemical transformations.

Step 1: Photo-Affinity Labeling via Diazirine Activation

The initial step involves the use of the diazirine group for photo-affinity labeling. Diazirines are small, stable three-membered rings containing a carbon and two nitrogen atoms.[1] Upon exposure to long-wave UV light (typically 350-370 nm), the diazirine moiety undergoes photolysis, extruding nitrogen gas and generating a highly reactive carbene intermediate.[1][2] This carbene can then non-specifically insert into C-H, N-H, and O-H bonds of proximal molecules, forming a stable covalent bond.[1] This process is particularly valuable for capturing protein-protein or small molecule-protein interactions in their native environment.

Step 2: Bioorthogonal Ligation via Click Chemistry

Following photo-crosslinking, the azide group on the this compound probe serves as a versatile handle for further modification. The most common method for this is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5] This reaction facilitates the formation of a stable triazole linkage between the azide on the probe and a terminal alkyne on a reporter molecule (e.g., a fluorescent dye, or a secondary affinity tag).[3][5] The reaction is highly specific, efficient, and biocompatible, proceeding under mild aqueous conditions.[3][5][6]

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization may be required for specific experimental systems.

Protocol 1: Photo-Affinity Labeling of Target Proteins

-

Preparation of Reagents:

-

Dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution (e.g., 10-100 mM).

-

Prepare your biological sample (e.g., purified protein, cell lysate, or intact cells) in a suitable buffer. Avoid buffers containing primary amines (e.g., Tris) as they can quench the reactive carbene. Phosphate-buffered saline (PBS) or HEPES buffers are recommended.

-

-

Incubation:

-

Add the this compound stock solution to your biological sample to the desired final concentration (typically in the low micromolar to millimolar range).

-

Incubate the mixture in the dark for a period sufficient to allow for binding of the probe to its target (e.g., 30-60 minutes at 4°C or room temperature).

-

-

UV Irradiation:

-

Place the sample in a suitable container (e.g., a quartz cuvette or a microplate) on ice.

-

Irradiate the sample with a long-wave UV lamp (350-370 nm) for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time and distance from the UV source should be empirically determined.[7]

-

-

Quenching (Optional):

-

The reaction can be quenched by the addition of a scavenger molecule, such as dithiothreitol (B142953) (DTT), to a final concentration of 10-50 mM.

-

Protocol 2: Click Chemistry Labeling of Crosslinked Complexes

-

Preparation of Click Reagents:

-

Prepare a stock solution of the alkyne-tagged reporter molecule in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (B86663) (CuSO₄).

-

Prepare a stock solution of a reducing agent, such as sodium ascorbate (B8700270), to reduce Cu(II) to the catalytic Cu(I) species.

-

Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) catalyst and protect biomolecules.

-

-

Click Reaction:

-

To the photo-crosslinked sample from Protocol 1, add the alkyne-reporter molecule to the desired final concentration.

-

Add the copper(II) sulfate and THPTA ligand (pre-mixed in a 1:5 molar ratio is recommended).

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

Protocol 3: Streptavidin-Biotin Affinity Capture

-

Preparation of Streptavidin Resin:

-

Resuspend streptavidin-conjugated magnetic beads or agarose (B213101) resin in a binding/wash buffer (e.g., PBS with 0.05% Tween-20).

-

Wash the resin several times with the binding/wash buffer according to the manufacturer's instructions.

-

-

Binding of Biotinylated Complexes:

-

Add the click-labeled sample to the prepared streptavidin resin.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of the biotinylated complexes to the streptavidin.

-

-

Washing:

-

Pellet the resin (by centrifugation or using a magnetic stand) and discard the supernatant.

-

Wash the resin extensively with the binding/wash buffer to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., higher salt concentration or different detergents) may be necessary.

-

-

Elution:

-

Elute the captured proteins from the resin. Due to the extremely strong streptavidin-biotin interaction, elution often requires denaturing conditions (e.g., boiling in SDS-PAGE sample buffer).

-

Data Presentation and Interpretation

The successful application of this compound relies on careful experimental design and data analysis.

| Parameter | Typical Value/Range | Notes |

| Diazirine Photo-activation Wavelength | 350-370 nm | Long-wave UV minimizes damage to biomolecules. |

| Diazirine Crosslinking Efficiency | Variable (5-70%) | Highly dependent on the proximity and reactivity of the target, as well as quenching by water.[8] |

| CuAAC Reaction Time | 30-60 minutes | Can be faster with optimized conditions and catalysts.[9] |

| CuAAC Reaction Yield | >95% | The CuAAC reaction is generally very high-yielding.[3] |

| Streptavidin-Biotin Dissociation Constant (Kd) | 10⁻¹⁴ to 10⁻¹⁵ M | One of the strongest known non-covalent interactions in nature, ensuring highly specific and stable capture.[10] |

Table 1: Quantitative Parameters for this compound Reactions

Conclusion

This compound is a versatile and powerful tool for the study of biomolecular interactions. By combining photo-activated crosslinking, bioorthogonal click chemistry, and high-affinity biotin-streptavidin capture, this reagent enables researchers to identify and characterize protein complexes and small molecule targets in a specific and efficient manner. The detailed mechanisms and protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage this technology in their research endeavors.

References

- 1. Research Progress from Prof. Tang Chun's Group: Unveiling the Photoreaction Mechanism of Diazirines in Protein Mass Spectrometry-News-College of Chemistry and Molecular Engineering [chem.pku.edu.cn]

- 2. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. bioclone.net [bioclone.net]

- 5. Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01360B [pubs.rsc.org]

- 8. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Streptavidin - Wikipedia [en.wikipedia.org]

- 10. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

The Diazo Linker: A Versatile Tool for Reversible Biotinylation in Proteomics and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The reversible biotinylation of proteins and other biomolecules is a cornerstone of modern proteomics and drug development, enabling the selective enrichment and identification of target molecules from complex biological mixtures. Among the various cleavable linker technologies, the diazo linker has emerged as a powerful tool due to its unique cleavage characteristics under mild reducing conditions. This technical guide provides a comprehensive overview of the role of the diazo linker in biotinylation, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate its application in the laboratory.

Core Principles of Diazo Linker-Based Biotinylation

The diazo linker is an aromatic diazobenzene structure that can be chemically incorporated into a biotinylation reagent. This reagent can then be used to label proteins or other molecules of interest. The key feature of the diazo linker is its susceptibility to cleavage by sodium dithionite (B78146) (Na₂S₂O₄) under mild, biocompatible conditions.[1][2] This cleavage reaction breaks the diazo bond, releasing the biotin (B1667282) moiety and leaving a small residual aminophenol modification on the target molecule.[3][4] This allows for the efficient elution of captured proteins from streptavidin affinity matrices without the harsh denaturing conditions required to disrupt the strong biotin-streptavidin interaction.[2]

The versatility of diazo-biotin reagents is further enhanced by the incorporation of additional functional groups, such as azides or alkynes. These groups enable the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the efficient and specific conjugation of the biotin tag to biomolecules that have been metabolically or chemically labeled with a complementary reactive handle.[3][5]

Quantitative Data on Diazo Linker Performance

The efficiency of cleavage is a critical parameter for any cleavable linker. The following tables summarize quantitative and semi-quantitative data on the performance of diazo linkers from various studies.

Table 1: HPLC Analysis of Diazobenzene Reduction Efficiencies

| Diazo-Biotin Tag | Sodium Dithionite (Na₂S₂O₄) Concentration | Time | Cleavage Efficiency | Reference |

| azido-diazo-biotin (1) | 25 mM | 1 min | >95% disappearance of starting material | [3] |

| azidoethoxy-diazo-biotin (3) | 25 mM | 1 min | ~60% disappearance, with accumulation of intermediates | [3] |

| ortho-hydroxyl-azidoethoxy-diazo-biotin (5) | 25 mM | 1 min | >95% disappearance of starting material | [3] |

Data synthesized from HPLC traces presented in the cited literature. Cleavage efficiency is reported as the percentage of the initial peak that has disappeared.

Table 2: Protein Elution Efficiency from Streptavidin Beads

| Diazo-Biotin Tag | Elution Condition | Elution Time | Protein Recovery | Reference |

| azido-diazo-biotin (1) | 25 mM Na₂S₂O₄ in 1% SDS, pH 7.4 | 30 min | Majority of bound proteins eluted | [3] |

| azidoethoxy-diazo-biotin (3) | 300 mM Na₂S₂O₄ in 1% SDS, pH 7.4 | 30 min | Poor protein recovery | [3] |

| ortho-hydroxyl-azidoethoxy-diazo-biotin (5) | 25 mM Na₂S₂O₄ in 1% SDS, pH 7.4 | 30 min | Similar elution efficiency to tag 1 | [3] |

Data is based on SDS-PAGE analysis of eluted proteins as presented in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments involving diazo linker-based biotinylation.

Protocol 1: Synthesis of an Azido-Diazo-Biotin Reagent

This protocol describes a general synthesis scheme for an azido-functionalized diazo-biotin probe.[6]

Materials:

-

4-aminobenzoic acid

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

3-azidopropylamine

-

Piperidine

-

NHS-LC-Biotin

Procedure:

-

Diazotization of 4-aminobenzoic acid: Dissolve 4-aminobenzoic acid in HCl and cool to 0°C. Add a solution of NaNO₂ dropwise while maintaining the temperature at 0°C.

-

Diazo coupling: In a separate flask, dissolve tyramine in a NaHCO₃ solution. Slowly add the diazotized 4-aminobenzoic acid solution to the tyramine solution at 0°C.

-

Fmoc protection: Add Fmoc-Cl to the reaction mixture to protect the amine group of tyramine.

-

Amide coupling: Activate the carboxylic acid group of the diazo compound with EDC and react it with 3-azidopropylamine to introduce the azide (B81097) handle.

-

Fmoc deprotection: Remove the Fmoc protecting group using a solution of piperidine.

-

Biotinylation: React the deprotected amine with NHS-LC-Biotin to yield the final azido-diazo-biotin probe.

-

Purification: Purify the final product using silica (B1680970) gel chromatography.

Protocol 2: Affinity Purification of Biotinylated Proteins using a Diazo Linker

This protocol outlines the steps for capturing and eluting proteins labeled with a diazo-biotin reagent.[3]

Materials:

-

Cell lysate containing biotinylated proteins

-

Streptavidin-agarose beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% SDS)

-

Elution Buffer (freshly prepared 25 mM Sodium Dithionite in PBS, pH 7.4)

-

Microcentrifuge tubes

Procedure:

-

Binding: Incubate the cell lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

-

Washing: Pellet the beads by centrifugation and wash them extensively with Binding/Wash Buffer to remove non-specifically bound proteins. Repeat the wash steps at least three times.

-

Elution: Resuspend the beads in freshly prepared Elution Buffer. Incubate for 30 minutes at room temperature with gentle mixing.

-

Collection: Pellet the beads by centrifugation and carefully collect the supernatant containing the eluted proteins.

-

Downstream Analysis: The eluted proteins can be further processed for analysis by SDS-PAGE, western blotting, or mass spectrometry.

Protocol 3: On-Bead vs. In-Solution Digestion for Mass Spectrometry

This section describes two common workflows for preparing captured proteins for mass spectrometry analysis.

-

After the washing steps in Protocol 2, resuspend the streptavidin beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

-

Add a protease (e.g., trypsin) and incubate overnight at 37°C to digest the bound proteins directly on the beads.

-

Pellet the beads and collect the supernatant containing the digested peptides.

-

The peptides are then desalted and analyzed by LC-MS/MS.

In-Solution Digestion after Elution: [3]

-

Elute the intact proteins from the streptavidin beads as described in Protocol 2.

-

Reduce and alkylate the eluted proteins to denature them and modify cysteine residues.

-

Digest the proteins in solution using a protease (e.g., trypsin) overnight at 37°C.

-

The resulting peptides are then desalted and analyzed by LC-MS/MS.

Visualizing the Workflow: Diagrams

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

Caption: Chemical structure of a generic diazo-biotin reagent.

Caption: Cleavage of the diazo linker by sodium dithionite.

Caption: Chemical proteomics workflow using a diazo-biotin linker.

Conclusion

The diazo linker represents a valuable and versatile tool in the biotinylation toolbox for researchers in proteomics and drug development. Its key advantage lies in the mild and specific cleavage conditions, which allow for the efficient recovery of target proteins while minimizing contamination from the affinity matrix. The ability to incorporate various reactive handles further expands its utility in conjunction with modern bioorthogonal chemistry techniques. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the power of diazo linker-based biotinylation to advance their scientific discoveries.

References

- 1. Traceless Cleavage of Protein–Biotin Conjugates under Biologically Compatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]

- 9. On-bead Digestion for Interactome Profiling [thermofisher.com]

The Proteomics Toolbox: An In-depth Guide to Cleavable Biotin Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Unbreakable Bond

The biotin-streptavidin interaction, with its extraordinary affinity (Kd ≈ 10⁻¹⁵ M), is a cornerstone of affinity purification in proteomics. This near-covalent bond, however, presents a significant challenge: the harsh, denaturing conditions required for elution (e.g., boiling in SDS, 8M guanidine (B92328) HCl) often co-purify non-specifically bound proteins and endogenously biotinylated carboxylases, leading to contaminated samples and compromised downstream analysis by mass spectrometry (MS).[1]

Cleavable biotin (B1667282) linkers elegantly solve this problem. These reagents incorporate a labile chemical bond between the biotin moiety and the reactive group that attaches to the protein of interest. This design allows for the selective release of captured proteins under mild, specific conditions, leaving behind the streptavidin bead and most contaminants.[1] This strategy significantly reduces background noise, enhances the identification of true interaction partners, and preserves the integrity of purified protein complexes.[1][2]

This guide provides a technical overview of the major classes of cleavable biotin linkers, their mechanisms, quantitative performance, and detailed protocols for their application in modern proteomics workflows.

Core Concepts: Anatomy of a Cleavable Linker

A cleavable biotin linker is a trifunctional molecule comprising three key domains:

-

Biotin Group: Provides the high-affinity handle for capture by immobilized streptavidin or avidin.

-

Spacer Arm: A flexible chain of atoms that increases the accessibility of the biotin group to the binding pocket of streptavidin, overcoming steric hindrance.[3]

-

Cleavable Moiety: A specific chemical group that can be selectively broken by a chemical reagent, light, or enzyme.

-

Reactive Group: An electrophilic group (e.g., NHS ester, maleimide) that forms a covalent bond with a functional group on the target protein (e.g., primary amine, sulfhydryl).

The general workflow for using these linkers in an affinity purification experiment is a multi-step process designed to isolate specific target proteins from a complex mixture.

Major Classes of Cleavable Linkers

The versatility of cleavable linkers stems from the variety of available cleavage chemistries. The choice of linker depends on the experimental conditions, the nature of the protein target, and the requirements of the downstream analysis.

Disulfide-Based Linkers

Disulfide bonds are the most common and commercially available cleavable moiety. They are readily cleaved by reducing agents.

-

Mechanism: The disulfide bond is reduced to two free thiols.

-

Cleavage Reagents: Dithiothreitol (DTT), 2-Mercaptoethanol (BME), or Tris(2-carboxyethyl)phosphine (TCEP).

-

Advantages: Efficient cleavage under relatively mild conditions.

-

Disadvantages: Susceptible to premature cleavage in the naturally reducing intracellular environment or in buffers containing reducing agents.[1] Sterically hindered disulfide linkers have been developed to mitigate this issue.[1]

Acid-Cleavable Linkers

These linkers incorporate acid-labile groups that hydrolyze at low pH.

-

Mechanism: Acid-catalyzed hydrolysis of the linker.

-

Cleavage Reagents: Formic acid (FA) or trifluoroacetic acid (TFA).

-

Examples:

-

Dialkoxydiphenylsilane (DADPS): A popular linker that is efficiently cleaved under mild acidic conditions (e.g., 10% formic acid).[2][4] It leaves a small residual mass (143 Da), which is advantageous for mass spectrometry.[2][4]

-

Azobenzene (AZO): This linker is cleaved by reduction with sodium dithionite, not by acid, though it is often grouped with chemically-cleavable linkers.[5] Studies have shown it can be less efficient than DADPS and may lead to artifactual sulfation modifications.[5][6]

-

Hydrazone: These linkers are stable around neutral pH but hydrolyze in acidic environments like endosomes (pH 5-6) or lysosomes (pH 4.8).[7]

-

Photocleavable (PC) Linkers

PC linkers contain a photolabile group, typically a nitrobenzyl moiety, that breaks upon exposure to UV light.

-

Mechanism: UV light irradiation induces a photochemical reaction that cleaves the linker.

-

Cleavage Conditions: UV light at a specific wavelength (e.g., 365 nm).[2][7]

-

Advantages: Allows for precise temporal and spatial control over elution, and cleavage occurs without adding reagents.[8]

-

Disadvantages: Can be less efficient than chemical cleavage and may cause photodamage to sensitive proteins or peptides.

Diol-Based Linkers

Linkers containing a vicinal diol (two adjacent hydroxyl groups) can be cleaved by oxidation.

-

Mechanism: Oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups.

-

Cleavage Reagents: Sodium periodate (B1199274) (NaIO₄).

-

Advantages: Cleavage is rapid and occurs under mild, specific conditions, reducing background identifications compared to standard on-bead digestion.[1]

-

Disadvantages: Periodate can potentially oxidize certain amino acid residues (e.g., methionine, cysteine), which may be a concern for some downstream applications.

The diagram below illustrates the different stimuli used to break the link between the captured protein and the biotin tag.

Quantitative Data Comparison

The performance of different linkers can vary significantly. A comparative study profiling the cellular cysteinome found that the DADPS linker consistently enabled the identification of more unique cysteine residues than the AZO linker.[5] The choice of workflow—enrichment at the protein level versus the peptide level—also has a major impact on yield.[5]

| Linker Type | Cleavable Moiety | Cleavage Reagent / Condition | Typical Time | Residual Mass (Post-Cleavage) | Key Advantages & Disadvantages |

| Disulfide | -S-S- | 50 mM DTT or TCEP | 30-60 min | Thiol on protein | Pro: Widely used, efficient. Con: Prone to premature cleavage in reducing environments.[1] |

| Acid-Cleavable | Dialkoxydiphenylsilane (DADPS) | 5-10% Formic Acid (FA) | 30 min | ~143-181 Da | Pro: Very mild and efficient cleavage, superior peptide recovery.[2][4][5] Con: Acid may affect some PTMs. |

| Chemically-Cleavable | Azobenzene (AZO) | Sodium Dithionite | >1 hour | ~216 Da | Pro: Alternative to acid/reduction. Con: Lower peptide yield than DADPS; can cause side reactions (sulfation).[5][6] |

| Photocleavable | Nitrobenzyl | UV Light (e.g., 365 nm) | 5-30 min | Varies | Pro: Reagent-free, spatiotemporal control.[8] Con: Can be inefficient; potential for biomolecule damage. |

| Oxidative | Vicinal Diol | Sodium Periodate (NaIO₄) | 15-60 min | Aldehyde | Pro: Fast, specific cleavage. Con: Reagent may oxidize sensitive amino acids (Met, Cys). |

Experimental Protocols

This section provides a generalized, detailed methodology for an affinity purification experiment using an amine-reactive (NHS ester), disulfide-containing cleavable biotin linker (e.g., Sulfo-NHS-SS-Biotin).

A. Protein Biotinylation

This protocol is for labeling a purified protein solution. Buffers must be amine-free (e.g., PBS, HEPES).

-

Reagent Preparation:

-

Equilibrate the Sulfo-NHS-SS-Biotin vial to room temperature before opening to prevent condensation.

-

Immediately before use, dissolve the Sulfo-NHS-SS-Biotin in an appropriate solvent (e.g., water or DMSO) to a concentration of 10 mM.[9] Discard any unused solution.

-

-

Protein Preparation:

-

Dissolve or buffer-exchange the protein of interest into an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Removal of Excess Biotin:

B. Affinity Purification of Biotinylated Protein

-

Bead Preparation:

-

Resuspend the streptavidin agarose (B213101) resin slurry.

-

Transfer an appropriate amount of slurry (e.g., 40 µL for 20 µL packed beads) to a microcentrifuge tube.[13]

-

Wash the beads 3-4 times with 1 mL of Wash Buffer (e.g., PBS + 0.1% Tween-20) by pelleting the beads (e.g., 2,500 x g for 2 min) and aspirating the supernatant.[13]

-

-

Binding:

-

Add the biotinylated protein sample (from step A4) or a cell lysate containing the biotinylated protein to the washed streptavidin beads.

-

Incubate for 1-2 hours at 4°C on a rotator or shaker to allow binding.

-

-

Washing:

-

Pellet the beads and remove the supernatant (flow-through).

-

Perform a series of stringent washes to remove non-specifically bound proteins. This is a critical step for reducing background.

-

Wash 1: 2x with 1 mL Wash Buffer.

-

Wash 2: 1x with 1 mL high-salt buffer (e.g., PBS + 500 mM NaCl).

-

Wash 3: 1x with 1 mL non-ionic detergent buffer (e.g., PBS + 1% NP-40).

-

Wash 4: 2x with 1 mL Wash Buffer.

-

-

-

Cleavage and Elution:

-

After the final wash, remove the supernatant completely.

-

Prepare an Elution Buffer containing 50 mM DTT in a suitable base buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.5).[10]

-

Add 1-2 bed volumes of Elution Buffer to the beads.

-

Incubate for 30-60 minutes at room temperature with gentle shaking.[11]

-

Pellet the beads and carefully collect the supernatant, which contains the purified, eluted protein.

-

C. On-Bead vs. Off-Bead (Elution) Digestion for Mass Spectrometry

For MS-based proteomics, proteins must be digested into peptides. This can be done after elution or directly on the beads.

-

On-Bead Digestion: After the final wash (step B3), the bead-bound proteins are denatured, reduced, alkylated, and then digested with trypsin directly on the bead surface. This method can improve signal-to-noise and reduce sample handling.[14] However, it can also lead to co-digestion of the affinity matrix (e.g., antibodies, nanobodies) if not managed properly. The use of cleavable linkers is advantageous here, as a final cleavage step can specifically release the target peptides, leaving non-target peptides behind.

-

Off-Bead (Elution) Digestion: This is the classic approach where proteins are first eluted via cleavage (step B4) and then digested in-solution. This method results in a cleaner final peptide mixture, free from bead-related contaminants.

The choice between these methods depends on the specific experimental goals and the nature of the affinity matrix.

References

- 1. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Design and synthesis of a photocleavable biotin-linker for the photoisolation of ligand-receptor complexes based on the photolysis of 8-quinolinyl sulfonates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photocleavable Linkers, Biotin Linker, UV/Photo Cleavable Linker | AxisPharm [axispharm.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 12. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes [bio-protocol.org]

- 13. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Diazo Biotin-PEG3-Azide for Affinity Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazo Biotin-PEG3-Azide is a trifunctional chemical probe that has emerged as a powerful tool in chemical biology, proteomics, and drug discovery.[1][2] This reagent uniquely integrates three key functionalities onto a single molecular scaffold: a photo-activatable diazo group for covalent crosslinking, a biotin (B1667282) tag for high-affinity purification, and an azide (B81097) handle for bioorthogonal "click" chemistry.[1][2][3] A polyethylene (B3416737) glycol (PEG3) spacer enhances the molecule's solubility and minimizes steric hindrance, thereby improving its utility in complex biological systems.[1][2]

This guide provides a comprehensive overview of the core principles and applications of this compound, with a focus on its use in affinity purification workflows. Detailed experimental protocols and visual representations of key processes are included to facilitate its practical implementation in the laboratory.

Core Principles and Molecular Functionality

The versatility of this compound stems from the distinct roles of its constituent chemical moieties. Understanding the function of each component is crucial for designing and executing successful experiments.

The Diazo Group: A Photo-Activatable Crosslinker

The diazo group is a compact and highly efficient photo-activatable crosslinking moiety.[4][5] Upon irradiation with UV light (typically around 350 nm), the diazo group is converted into a highly reactive carbene intermediate.[4][5] This carbene can then rapidly and non-selectively insert into adjacent C-H or N-H bonds, forming a stable covalent bond with interacting molecules, such as proteins.[2] This process, known as photo-affinity labeling, allows for the capture of transient or weak molecular interactions that are often difficult to detect using traditional methods.[6]

Recent studies have revealed a more nuanced mechanism for diazirine photoreactions, involving the sequential generation of a diazo intermediate followed by a carbene.[5][7] The diazo intermediate exhibits a preference for reacting with polar amino acid residues like aspartic acid, glutamic acid, and tyrosine.[4][5] By modulating the irradiation time and power, it is possible to influence the selectivity of the crosslinking reaction.[4][5]

The Biotin Tag: High-Affinity Capture

Biotin is a vitamin that exhibits an exceptionally strong and specific non-covalent interaction with the protein streptavidin (and its analogues, avidin (B1170675) and NeutrAvidin), with a dissociation constant (Kd) in the femtomolar range. This robust interaction forms the basis for the affinity purification step.[1] Once a target molecule has been covalently labeled with this compound, the biotin tag allows for its efficient capture and enrichment from complex biological mixtures using streptavidin-functionalized solid supports, such as magnetic beads or agarose (B213101) resin.[1]

The Azide Group: A Handle for Click Chemistry

The terminal azide group provides a bioorthogonal handle for further functionalization of the labeled molecule using "click" chemistry.[1][3] The most common click reaction employed is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide reacts with a terminal alkyne to form a stable triazole linkage.[3] This allows for the attachment of various reporter molecules, such as fluorescent dyes or mass tags, for downstream detection and analysis.[3]

Alternatively, the azide can participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore more suitable for applications in living cells.[3] In SPAAC, the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).[3]

The PEG3 Spacer: Enhancing Solubility and Accessibility

The short polyethylene glycol (PEG3) spacer serves two important purposes. Firstly, it increases the hydrophilicity of the entire molecule, improving its solubility in aqueous buffers commonly used in biological experiments.[8][9] Secondly, the flexible PEG spacer extends the biotin and azide functionalities away from the crosslinking site, reducing steric hindrance and ensuring their accessibility for binding to streptavidin and participating in click chemistry reactions, respectively.[1]

Quantitative Data

| Parameter | CuAAC | SPAAC | Reference |

| Reaction Rate | Generally faster (10 to 100-fold) | Slower | [10] |

| Catalyst Requirement | Copper(I) | None (strain-promoted) | [10] |

| Biocompatibility | Potential cytotoxicity due to copper | High | [11] |

| Regioselectivity | Forms 1,4-disubstituted triazole | Can form a mixture of regioisomers | [11] |

| Parameter | Typical Value | Conditions | Reference |

| Protein Recovery from Streptavidin Beads (Cleavable Linker) | >50% | Tandem affinity purification with SBP-His tag | [12] |

| Protein Recovery from Avidin-Agarose (Disulfide Linker) | 90% | Elution with 50-500 mM dithiothreitol (B142953) | [13] |

| Enrichment of Transferrin | ~100-fold | Streptavidin HP SpinTrap™ | [14] |

Experimental Protocols

The following sections provide detailed methodologies for a typical workflow involving this compound for the affinity purification of protein interaction partners.

Photo-Affinity Labeling of Target Proteins

This protocol describes the covalent labeling of a target protein and its interacting partners in a cellular lysate.

Materials:

-

Cell lysate containing the protein of interest

-

This compound

-

DMSO (anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV lamp (365 nm)

-

Ice

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10-50 mM. Store in small aliquots at -20°C, protected from light.

-

Incubate the probe with the cell lysate: Thaw an aliquot of the this compound stock solution immediately before use. Add the probe to the cell lysate to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

-

Incubate the mixture for 30-60 minutes at 4°C with gentle mixing to allow for the probe to bind to its target.

-

Perform UV crosslinking: Place the sample on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. The optimal irradiation time and distance from the lamp should be empirically determined to maximize labeling efficiency while minimizing protein damage.

-

Quench the reaction (optional): The reaction can be quenched by the addition of a scavenger such as dithiothreitol (DTT) to a final concentration of 10 mM.

Click Chemistry for Reporter Tagging (Optional)

This protocol describes the copper-catalyzed click chemistry (CuAAC) reaction to attach a reporter molecule to the azide handle of the crosslinked protein.

Materials:

-

Photo-labeled protein sample

-

Alkyne-functionalized reporter molecule (e.g., fluorescent dye)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)

-

Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared)

-

DMSO

Procedure:

-

Prepare the click chemistry reaction mixture: In a microcentrifuge tube, combine the following in order:

-

Photo-labeled protein sample

-

Alkyne-functionalized reporter molecule (dissolved in DMSO, add to a final concentration of 50-200 µM)

-

THPTA solution (to a final concentration of 1 mM)

-

CuSO₄ solution (to a final concentration of 200 µM)

-

-

Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 3 mM.

-

Incubate: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

-

Purify the labeled protein: Remove excess click chemistry reagents using a desalting column or protein precipitation.

Affinity Purification of Biotinylated Proteins

This protocol describes the capture of the biotinylated protein complexes using streptavidin-coated magnetic beads.

Materials:

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., PBS with 25 mM sodium dithionite, freshly prepared)

-

Magnetic separation rack

Procedure:

-

Prepare the streptavidin beads: Resuspend the streptavidin beads and transfer the desired volume to a new tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

-

Equilibrate the beads: Wash the beads three times with an excess of Binding/Wash Buffer. After the final wash, resuspend the beads in Binding/Wash Buffer to their original concentration.

-

Bind the biotinylated proteins: Add the photo-labeled (and optionally click-tagged) protein sample to the equilibrated streptavidin beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Wash the beads: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elute the captured proteins: After the final wash, add the freshly prepared Elution Buffer to the beads.

-

Incubate for 30-60 minutes at room temperature with gentle mixing to cleave the diazo linker and release the captured proteins.

-

Pellet the beads on the magnetic rack and carefully collect the supernatant containing the purified proteins.

-

The purified proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for affinity purification using this compound.

Caption: Key chemical reactions utilized by this compound.

References

- 1. Buy this compound | 1339202-33-3 | >95% [smolecule.com]

- 2. This compound, CAS 1339202-33-3 | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. communities.springernature.com [communities.springernature.com]

- 5. Research Progress from Prof. Tang Chun's Group: Unveiling the Photoreaction Mechanism of Diazirines in Protein Mass Spectrometry-News-College of Chemistry and Molecular Engineering [chem.pku.edu.cn]

- 6. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]

- 8. This compound, 1339202-33-3 | BroadPharm [broadpharm.com]

- 9. medkoo.com [medkoo.com]

- 10. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. cvrti.utah.edu [cvrti.utah.edu]

- 13. A chemically cleavable biotinylated nucleotide: usefulness in the recovery of protein-DNA complexes from avidin affinity columns - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]

Exploring applications of click chemistry in protein labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of proteomics and drug development, the ability to selectively tag and visualize proteins is paramount. Traditional labeling methods often fall short, burdened by a lack of specificity, harsh reaction conditions, or the introduction of bulky modifications that can perturb protein function. Enter click chemistry, a suite of bioorthogonal reactions that have revolutionized protein labeling with their high efficiency, specificity, and biocompatibility. This in-depth technical guide explores the core applications of click chemistry in protein labeling, providing detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to illuminate these powerful techniques.

The term "click chemistry" describes reactions that are modular, high-yielding, and produce minimal and inoffensive byproducts.[] For protein labeling, this typically involves a two-step process: first, the introduction of a small, bioorthogonal chemical handle (such as an azide (B81097) or an alkyne) into a target protein, and second, the specific and efficient reaction of this handle with a complementary probe carrying a reporter molecule, such as a fluorophore or a biotin (B1667282) tag.[2][3]

This guide will delve into the three most prominent types of click chemistry used for protein labeling: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Tetrazine Ligation. We will explore their mechanisms, highlight their respective advantages and disadvantages, and provide practical guidance for their implementation in various research contexts, from in vitro studies to live cell imaging and in vivo applications.

Core Click Chemistry Reactions for Protein Labeling

The foundation of click chemistry in protein labeling lies in a set of highly efficient and selective bioorthogonal reactions. The choice of reaction often depends on the specific application, considering factors like the biological environment (in vitro, live cells, or in vivo), the desired reaction kinetics, and the tolerance for a metal catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the archetypal "click" reaction, involving the copper(I)-catalyzed cycloaddition of a terminal alkyne and an azide to form a stable 1,4-disubstituted-1,2,3-triazole.[] This reaction is known for its high efficiency and yields, making it a workhorse for in vitro protein labeling and the synthesis of antibody-drug conjugates (ADCs).[4][5]

Advantages:

-

High reaction rates and yields.[6]

-

Simple and readily available starting materials.

-

The resulting triazole linker is highly stable.[6]

Disadvantages:

-

The requirement for a copper catalyst can be toxic to living cells, limiting its in vivo applications.[7]

-

Potential for non-specific labeling in the presence of copper.[8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity associated with CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst.[9][10] This makes SPAAC ideal for labeling proteins in living cells and whole organisms.[11][12]

Advantages:

-

Copper-free, making it highly biocompatible for live-cell and in vivo imaging.[9][10]

-

High specificity with minimal off-target reactions.

Disadvantages:

-

Generally slower reaction kinetics compared to CuAAC.[13]

-

The cyclooctyne reagents can be larger and more hydrophobic than terminal alkynes.

Tetrazine Ligation

Tetrazine ligation is an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).[14][15] This reaction boasts exceptionally fast kinetics, often orders of magnitude faster than SPAAC, making it highly suitable for applications where rapid labeling is crucial, such as in vivo imaging with low concentrations of labeling reagents.[16][17]

Advantages:

-

Highly bioorthogonal with no known side reactions in biological systems.

-

The reaction is irreversible, forming a stable covalent bond.[16]

Disadvantages:

-

Tetrazine and strained alkene reagents can be synthetically more complex to prepare.

-

The stability of some tetrazine derivatives can be a concern under certain conditions.

Quantitative Comparison of Click Chemistry Reactions

The choice between CuAAC, SPAAC, and tetrazine ligation often depends on a trade-off between reaction speed and biocompatibility. The following tables provide a summary of key quantitative data to aid in selecting the most appropriate method for a given application.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Tetrazine Ligation |

| Catalyst Requirement | Copper (I) | None | None |

| Biocompatibility | Lower (due to copper toxicity) | High | High |

| Typical Environment | In vitro, fixed cells, cell lysates | Live cells, in vivo | Live cells, in vivo |

| Reaction Partners | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide | Tetrazine + Strained Alkene (e.g., TCO) |

| A comparative overview of the key features of CuAAC, SPAAC, and Tetrazine Ligation. |

| Reaction Pair | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| CuAAC (typical) | 10² - 10³ | [18] |

| SPAAC (DBCO + Azide) | ~1 | [17] |

| SPAAC (oxa-DBCO + Azide) | 45 | [17] |

| Tetrazine Ligation (Tetrazine + TCO) | 2000 | [16] |

| Tetrazine Ligation (Tet-v2.0 + sTCO) | 72,500 | [15] |

| A summary of reported second-order rate constants for various click chemistry reaction pairs used in protein labeling. |

Experimental Workflows and Protocols

This section provides detailed diagrams and methodologies for key experimental workflows involving click chemistry for protein labeling.

Metabolic Labeling of Nascent Proteins

A common strategy to introduce bioorthogonal handles into proteins is through metabolic labeling. This involves supplementing cell culture media with an amino acid analog containing an azide or alkyne group, which is then incorporated into newly synthesized proteins.[19]

Protocol for Metabolic Labeling with Azidohomoalanine (AHA) [19]

-

Cell Culture: Culture cells to the desired confluency in standard growth medium.

-

Methionine Depletion (Optional but Recommended): To increase the efficiency of AHA incorporation, aspirate the growth medium, wash the cells once with pre-warmed PBS, and incubate in methionine-free medium for 30-60 minutes.

-

AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with L-azidohomoalanine (AHA) to a final concentration of 25-50 µM.

-

Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.

-

Cell Harvesting and Lysis (for downstream analysis):

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation and collect the supernatant containing the AHA-labeled proteins.

-

-

Fixation and Permeabilization (for imaging):

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. By incorporating a click chemistry handle into the probe, these active enzymes can be subsequently tagged for identification and quantification.[21][22]

Protocol for Click Chemistry-Activity-Based Protein Profiling (CC-ABPP) [23]

-

Probe Incubation: Incubate the cell lysate or live cells with the alkyne- or azide-functionalized activity-based probe (ABP) at a predetermined concentration and time to allow for covalent modification of the target enzymes.

-

Cell Lysis (if labeling was performed in live cells): Lyse the cells as described in the metabolic labeling protocol.

-

Click Reaction:

-

To the protein lysate (typically 1 mg/mL), add the click reaction components. For a CuAAC reaction, this would include the azide- or alkyne-biotin tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).[18]

-

Incubate the reaction for 1 hour at room temperature.

-

-

Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. A common method is chloroform/methanol precipitation.

-

Enrichment: Resuspend the protein pellet in a buffer containing SDS and enrich the biotinylated proteins using streptavidin-agarose beads.

-

On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Then, perform an on-bead tryptic digest to release the peptides for mass spectrometry analysis.

-

LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.

Site-Specific Protein Labeling via Genetic Code Expansion

Genetic code expansion technology allows for the site-specific incorporation of non-canonical amino acids (ncAAs) containing bioorthogonal handles into a protein of interest. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., the amber codon, UAG) and inserts the ncAA at that specific site.[9][11]

Protocol for Site-Specific Labeling of Cell-Surface Proteins [9][11]

-

Plasmid Preparation:

-

Introduce an amber stop codon (TAG) at the desired labeling site in the gene encoding the protein of interest (POI) via site-directed mutagenesis.

-

Obtain or prepare a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired ncAA.

-

-

Cell Transfection: Co-transfect mammalian cells with the plasmid for the POI and the plasmid for the orthogonal RS/tRNA pair.

-

ncAA Incorporation: Supplement the cell culture medium with the ncAA (e.g., an azide- or cyclooctyne-containing amino acid) at an optimized concentration.

-

Protein Expression: Allow the cells to express the POI for 24-48 hours.

-

Live Cell Labeling:

-

Wash the cells with fresh medium.

-

Add the fluorescent dye conjugated with the complementary click chemistry handle (e.g., an azide-dye for a cyclooctyne-ncAA) to the medium.

-

Incubate for a specific duration (e.g., 15-60 minutes) at 37°C.

-

-

Washing and Imaging:

-

Wash the cells several times with fresh medium or PBS to remove the unbound dye.

-

Image the cells using fluorescence microscopy.

-

Applications in Drug Development

Click chemistry has become an indispensable tool in various stages of drug development, from target identification to the creation of novel therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[] Click chemistry offers a precise and efficient method for conjugating the cytotoxic payload to the antibody, overcoming the heterogeneity issues associated with traditional conjugation methods.[4] This allows for the production of homogenous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved efficacy and safety profiles.[]

Target Identification and Validation

Activity-based protein profiling (ABPP) using click chemistry has emerged as a powerful strategy for identifying the protein targets of bioactive small molecules.[23] By designing probes based on a drug candidate with a clickable handle, researchers can identify its binding partners in a complex proteome, providing crucial insights into its mechanism of action and potential off-target effects.[7]

Conclusion

Click chemistry has fundamentally transformed the landscape of protein labeling, offering a versatile and robust toolkit for researchers in academia and industry. The bioorthogonality, high efficiency, and mild reaction conditions of CuAAC, SPAAC, and tetrazine ligation have enabled a wide array of applications, from elucidating protein dynamics in living cells to the development of next-generation therapeutics. As our understanding of these powerful reactions continues to grow and new click chemistries are developed, their impact on protein science and drug discovery is set to expand even further, opening up new frontiers in our ability to probe and manipulate the proteome.

References

- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry – Med Chem 101 [medchem101.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 10. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Site-Specific Protein Labeling with Tetrazine Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Diazo Biotin-PEG3-Azide: Solubility, Stability, and Applications

This guide provides a comprehensive overview of the solubility, stability, and core applications of Diazo Biotin-PEG3-Azide, a trifunctional reagent designed for advanced proteomics and drug discovery research. Tailored for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties and provides structured protocols for its use in photoaffinity labeling and bio-orthogonal click chemistry.

Core Properties: Solubility and Stability